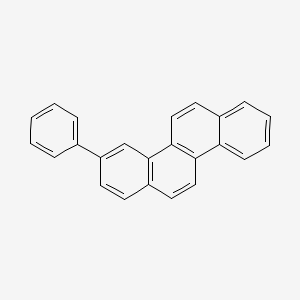

3-Phenylchrysene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H16 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

3-phenylchrysene |

InChI |

InChI=1S/C24H16/c1-2-6-17(7-3-1)20-11-10-19-13-14-22-21-9-5-4-8-18(21)12-15-23(22)24(19)16-20/h1-16H |

InChI Key |

NJJQCAPXIUBNCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC4=C3C=CC5=CC=CC=C54 |

Origin of Product |

United States |

Palladium Catalyzed Cross Coupling E.g., Suzuki Miyaura Reaction :the Attachment of the Phenyl Group to a Pre Formed Chrysene Halide or Triflate is Commonly Achieved Via a Suzuki Miyaura Coupling Reaction.mdpi.comwikipedia.orgthe Catalytic Cycle for This Reaction Consists of Three Main Stages: Oxidative Addition, Transmetalation, and Reductive Elimination.wikipedia.orgmasterorganicchemistry.comthe Rate Determining Step Can Vary Depending on the Specific Substrates, Catalyst, and Reaction Conditions.

Oxidative Addition: The reaction of the palladium(0) catalyst with the chrysene-halide is often considered the RDS, particularly with unreactive aryl chlorides. wikipedia.org In this step, the C-X bond is broken, and the palladium inserts itself to form a Pd(II) complex.

Friedel Crafts Acylation and Cyclization:building the Polycyclic Core Often Involves Intramolecular Friedel Crafts Type Reactions.ijpcbs.comnih.govfor Instance, an Acyl Group Could Be Installed on a Suitable Biphenyl or Naphthalene Precursor, Followed by Acid Catalyzed Cyclization to Form One of the Rings of the Chrysene System.

Formation of the Acylium Ion: In a Friedel-Crafts acylation, the reaction between the acyl halide/anhydride and the Lewis acid catalyst to form the electrophilic acylium ion is typically fast.

Electrophilic Aromatic Substitution: The rate-determining step for the subsequent electrophilic aromatic substitution is the attack of the aromatic ring on the electrophile (the acylium ion) to form the resonance-stabilized carbocation intermediate (the σ-complex or arenium ion). youtube.com The activation energy of this step is high because it involves the temporary disruption of the ring's aromaticity. The subsequent deprotonation to restore the aromatic system is a fast process.

| Synthetic Stage | Key Reaction Type | Generally Accepted Rate-Determining Step (RDS) | Factors Influencing the RDS |

| Attaching the Phenyl Group | Suzuki-Miyaura Coupling | Oxidative Addition or Transmetalation | Nature of the halide/triflate, catalyst/ligand system, base, and solvent wikipedia.orgmdpi.com |

| Building the Chrysene (B1668918) Core | Friedel-Crafts Acylation/Cyclization | Formation of the σ-complex (arenium ion) during electrophilic attack | Strength of the Lewis acid, nucleophilicity of the aromatic ring, and steric hindrance youtube.com |

| Building the Chrysene Core | Mallory Photocyclization | Can be limited by low quantum yields or slow oxidation of the dihydro-intermediate | Light intensity, concentration, and efficiency of the oxidizing agent |

Chemical and Photochemical Stability:device Degradation is Often Accelerated by Exposure to Oxygen and Moisture, Which Can React with the Organic Materials, Especially Under Illumination and Electrical Bias.arxiv.orgencapsulation Provides a Physical Barrier, but the Intrinsic Chemical Stability of the Materials is Also Crucial. the Stable Aromatic Nature of Chrysene Makes It Less Susceptible to Oxidation Compared to More Reactive Compounds. Furthermore, Designing Molecules with High Ionization Potentials and Electron Affinities Can Make Them More Resistant to Electrochemical Degradation During Operation.

The table below summarizes key strategies for improving the environmental robustness of organic electronic materials.

| Strategy | Mechanism | Example Application |

| Increase Glass Transition Temp. (Tg) | Prevents morphological changes at operating temperatures. | Incorporating rigid, bulky side groups on the chrysene (B1668918) core. |

| High Decomposition Temp. (Td) | Resists thermal breakdown from joule heating. | The intrinsic stability of the polycyclic aromatic chrysene structure. acs.org |

| Introduce Bulky Side Groups | Sterically hinders intermolecular packing and crystallization. | Attaching m-terphenyl (B1677559) or triphenylamine (B166846) groups to the chrysene core. rsc.org |

| Device Encapsulation | Provides a physical barrier against oxygen and water. | Sealing the finished device in an inert atmosphere with barrier films. |

| Use of Stable Interfacial Layers | Prevents diffusion of metal electrodes into the active layer. | Using buffer layers like LiF or Alq₃ between the active layer and the cathode. frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Theoretical Modeling of 3 Phenylchrysene Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn dictates its chemical reactivity, optical properties, and electrical characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for calculating the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties.

Studies on chrysene (B1668918) and its derivatives using DFT calculations with the B3LYP exchange functional and def2-TZVPP basis set have provided valuable data on these frontier orbitals. researchgate.net For the base chrysene molecule, the HOMO energy is calculated to be -5.92 eV and the LUMO energy is -1.48 eV, resulting in a HOMO-LUMO gap of 4.44 eV. researchgate.net The addition of functional groups or other aromatic rings alters these values significantly. For instance, the addition of a benzo group to form benzo[a]chrysene lowers the HOMO-LUMO gap. researchgate.net It can be inferred that the addition of a phenyl group to the chrysene core, as in 3-phenylchrysene, would similarly influence the electronic structure, likely leading to a reduction in the HOMO-LUMO gap due to the extension of the π-conjugated system.

A molecule with a smaller HOMO-LUMO gap is generally more easily excited and can be considered more reactive. youtube.com This gap is a measure of electron conductivity and is often used to predict the potential for intramolecular charge transfer. youtube.com

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Chrysene | -5.92 | -1.48 | 4.44 |

| 1-Methylchrysene | -5.78 | -1.45 | 4.33 |

| 6-Hydroxychrysene | -5.46 | -1.25 | 4.21 |

| Benzo[a]chrysene | -5.75 | -1.78 | 3.97 |

| Dibenzo[a,c]chrysene | -5.91 | -2.02 | 3.89 |

Data derived from a study on chrysene and its homologues, which provides a basis for estimating the properties of this compound. researchgate.net

Ab initio Hartree-Fock (HF) methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without empirical data. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic system. scientific.net

In the context of PAHs, the Restricted Hartree-Fock (RHF) method has been employed to study the most reactive carbon atoms within the molecular structure. scientific.net For more complex PAHs that exhibit strong electron correlation and polyradical character, more advanced techniques like Projected Hartree-Fock (PHF) theory are necessary. researchgate.net These methods predict that polyradical behavior increases with molecular size, particularly in systems with zigzag edges. researchgate.net While computationally more demanding than DFT, HF methods serve as a crucial starting point for more accurate, correlation-corrected methods and are valuable for validating results from other computational approaches.

The electronic band gap, a concept originating from solid-state physics, is analogous to the HOMO-LUMO gap in single molecules and is a key determinant of a material's conductive properties. For PAHs, there is an inverse correlation between the number of aromatic rings and the size of the band gap; as the π-conjugated system expands, the band gap tends to decrease. nih.gov Computational studies show that factors such as molecular curvature can increase the optical band gap, while the introduction of π-radicals can decrease it. rsc.org

Electronic coupling is a measure of the electronic interaction between adjacent molecules and is a critical parameter for determining charge transport efficiency in organic materials. A higher electronic coupling value facilitates easier transfer of charge carriers (electrons or holes) between molecules. This parameter, along with the reorganization energy (the energy required to distort the molecule's geometry upon gaining or losing a charge), is used in frameworks like Marcus theory to calculate charge-transfer rates. researchgate.net Computational studies on various PAHs have shown that chemical modifications, such as perfluorination, can significantly alter these parameters and, consequently, the charge transport characteristics of the material. researchgate.net

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations describe the properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This provides crucial insights into the bulk properties of a material, such as its structure in the solid state and how charge carriers move through it.

MD simulations model the physical movements of atoms and molecules by iteratively solving Newton's equations of motion. For PAHs like this compound, this technique is essential for predicting how molecules will arrange themselves in a crystal lattice or an amorphous solid. The simulation can reveal key structural motifs governed by non-covalent interactions, primarily van der Waals forces and π-π stacking.

The specific arrangement of molecules, or molecular packing, profoundly impacts the material's bulk electronic properties. MD simulations of PAH dimerization and aggregation, such as those performed on coronene, help to investigate the dynamics of these intermolecular interactions. researchgate.net By simulating the system under various conditions (e.g., temperature and pressure), researchers can predict stable crystal polymorphs and understand the thermodynamic forces driving self-assembly.

In many organic materials, including those based on PAHs, charge transport occurs via a "hopping" mechanism, where a charge carrier (an electron or a hole) moves between adjacent localized molecular sites. arxiv.org MD simulations are instrumental in studying this process.

Prediction of Phase Transitions in Organic Semiconductors

Computational modeling is a critical tool for predicting phase transitions in organic semiconductors, such as those based on polycyclic aromatic hydrocarbons like this compound. These transitions, including glass transitions and changes between crystalline polymorphs, significantly impact the material's charge transport properties and device stability. Theoretical approaches, particularly molecular dynamics (MD) simulations, allow researchers to understand how molecular packing and intermolecular interactions change with temperature.

In MD simulations, the trajectories of atoms and molecules are calculated over time, providing insight into the dynamic evolution of the material's structure. By simulating the system at various temperatures, researchers can identify the point at which a phase transition occurs. For instance, coarse-grained molecular dynamics simulations have been successfully used to predict the glass transition temperature for materials like poly(3-hexylthiophene) (P3HT). researchgate.net This approach simplifies the molecular representation, allowing for the simulation of larger systems over longer timescales, which are often necessary to observe phase transitions. researchgate.net While specific studies predicting the phase transitions of this compound are not extensively documented, these established computational methods are directly applicable. Such a study on this compound would involve simulating its bulk phase and monitoring properties like density, molecular ordering, and chain dynamics as a function of temperature to pinpoint transition points. These predictions are crucial for determining optimal processing temperatures for creating stable and efficient organic electronic devices. researchgate.net

Multiscale Modeling Approaches

Integration of Atomistic and Macroscopic Scales

A comprehensive understanding of this compound-based materials requires bridging the gap between molecular-level behavior and bulk material properties. Multiscale modeling provides a framework for achieving this by integrating different computational techniques, each suited for a specific length and time scale. unica.it This approach allows for the prediction of macroscopic properties, such as charge mobility and mechanical strength, based on fundamental quantum mechanical and atomistic details. unica.ituvigo.gal

The process typically begins at the quantum mechanical (QM) level, often using Density Functional Theory (DFT), to calculate the electronic properties of a single this compound molecule. These properties include intramolecular reorganization energy and intermolecular electronic couplings, which are fundamental to charge transport. uvigo.gal This information is then used to parameterize atomistic-level models for molecular dynamics (MD) simulations. MD can simulate the behavior of thousands of molecules to predict how they pack in a solid state and to study local morphology. acs.org

Finally, the parameters derived from these atomistic simulations can be fed into continuum models or kinetic Monte Carlo simulations to predict device-level performance and macroscopic material properties. uvigo.gal This hierarchical approach ensures that the macroscopic predictions are grounded in the fundamental physics of the molecule. For example, a multiscale strategy can connect reaction conditions (a macroscopic parameter) to the resulting polymer microstructure and, ultimately, to its rheological properties, demonstrating a powerful link from the atomistic to the bulk scale. uvigo.gal

Application of Machine Learning and Artificial Intelligence

Accelerated Prediction of Molecular and Material Properties

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing the study of organic materials by dramatically accelerating the prediction of their properties. acs.org Traditional computational methods like DFT can be computationally expensive, limiting the number of candidate molecules that can be evaluated. ML models, once trained on a dataset of known molecular properties, can predict the characteristics of new molecules, such as this compound derivatives, in a fraction of the time.

These models learn the complex relationships between a molecule's structure and its properties. For instance, a model can be trained on a database of polycyclic aromatic hydrocarbons with their DFT-computed ionization potentials and electron affinities. Once trained, it can rapidly predict these properties for a novel this compound derivative without needing to run a new DFT calculation. Graph Neural Networks (GNNs) are particularly effective as they can directly learn from the graph structure of a molecule. This acceleration allows for the rapid screening of vast chemical spaces to identify promising candidates for organic electronic applications. acs.org Studies have shown that ML models can predict chemical properties up to 300,000 times faster than the DFT simulations used to generate the training data.

Below is a table representing hypothetical data from an ML-accelerated screening of chrysene derivatives, illustrating the rapid prediction of key electronic properties.

| Derivative | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Reorganization Energy (eV) |

| This compound | -5.62 | -2.15 | 0.21 |

| 3-(4-Fluorophenyl)chrysene | -5.71 | -2.20 | 0.23 |

| 3-(4-Nitrophenyl)chrysene | -6.05 | -2.85 | 0.29 |

| 3-(4-Methoxyphenyl)chrysene | -5.48 | -2.08 | 0.19 |

Note: The data in this table is illustrative and intended to represent the output of a machine learning prediction model.

Computational Design and Screening of Novel Derivatives

Beyond accelerating property prediction, AI and computational methods enable the proactive design and screening of novel this compound derivatives with desired functionalities. This in silico approach allows researchers to design and evaluate new molecular structures virtually before committing to costly and time-consuming laboratory synthesis.

The process involves generating a virtual library of candidate molecules by systematically modifying the core this compound structure with different functional groups. Computational tools are then used to screen this library. DFT and other quantum chemistry methods are employed to calculate the electronic and charge-transport properties of the most promising candidates. For example, computational studies on chrysene derivatives have investigated how different substituents affect charge transport properties, providing a roadmap for designing better semiconductor materials. uvigo.gal

Molecular docking simulations can be used to predict how these derivatives might interact with other molecules in a blend or at an interface. This computational workflow significantly narrows down the number of candidates for experimental validation, streamlining the discovery of new materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following table shows a sample of computationally derived data for different chrysene derivatives, typical of a screening study.

| Compound | Method | Ionization Potential (eV) | Electron Affinity (eV) | Hole Reorganization Energy (eV) | Electron Reorganization Energy (eV) |

| Chrysene | DFT | 6.21 | 0.45 | 0.15 | 0.18 |

| Dibenzo[b,def]chrysene | DFT | 5.98 | 0.88 | 0.11 | 0.13 |

| Perfluoro-chrysene | DFT | 7.15 | 1.62 | 0.31 | 0.28 |

| 2,8-di-TIPS-Dibenzo[b,def]chrysene | DFT | 5.75 | 0.92 | 0.14 | 0.17 |

Note: This data is representative of findings from computational studies on chrysene and its derivatives. uvigo.gal

Applications of 3 Phenylchrysene and Its Derivatives in Organic Electronics

Organic Thin-Film Transistors (OTFTs)

Chrysene (B1668918) derivatives have been systematically explored as high-performance semiconductors in OTFTs. The design strategy often leverages the similar electronic structure between chrysene and researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a well-established core for organic semiconductors. researchgate.netpkusz.edu.cn This similarity, combined with a simpler synthesis route for chrysene derivatives, makes them attractive candidates for practical electronic applications. pkusz.edu.cn

Research has demonstrated the successful fabrication of OTFTs using chrysene-based materials as the active semiconductor layer. researchgate.netpkusz.edu.cn In a notable study, a non-liquid crystalline material, 2-phenylchrysene (Ph-CHR), and a liquid crystalline material, 2-(4-dodecyl phenyl)chrysene (C12-Ph-CHR), were synthesized and characterized for their OTFT performance. researchgate.netpkusz.edu.cnrsc.org The devices, fabricated with a bottom-gate, top-contact structure on octyltrichlorosilane (OTS)-treated Si/SiO₂ substrates, showed excellent p-channel characteristics under ambient conditions. pkusz.edu.cnresearchgate.net

OTFTs based on Ph-CHR exhibited an average carrier mobility that was higher than that of devices based on the comparable BTBT derivative, 2-phenyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (Ph-BTBT). pkusz.edu.cn The performance was significantly enhanced with the C12-Ph-CHR derivative, which achieved a maximum hole mobility of up to 3.07 cm² V⁻¹s⁻¹ and a high on/off current ratio of 3.3 × 10⁶. researchgate.netpkusz.edu.cnrsc.org This level of performance is among the highest reported for OTFTs based on polycrystalline thin films of chrysene derivatives. pkusz.edu.cn

Table 1: Performance of OTFTs based on Phenylchrysene Derivatives Data sourced from multiple experimental findings. pkusz.edu.cn

| Compound | Substrate Temp. (°C) | Avg. Mobility (cm² V⁻¹s⁻¹) | Max. Mobility (cm² V⁻¹s⁻¹) | On/Off Ratio |

| Ph-CHR | 70 | 0.084 ± 0.015 | 0.11 | > 10⁵ |

| C12-Ph-CHR | 70 | 0.51 ± 0.12 | 0.73 | > 10⁵ |

| C12-Ph-CHR | 80 | 2.03 ± 0.51 | 2.54 | > 10⁵ |

| C12-Ph-CHR | 90 | 2.30 ± 0.35 | 3.07 | > 10⁵ |

| C12-Ph-CHR | 100 | 1.89 ± 0.42 | 2.31 | > 10⁵ |

The significant improvement in charge mobility observed in C12-Ph-CHR-based transistors is strongly linked to its liquid crystalline properties. researchgate.netpkusz.edu.cn Liquid crystalline ordering provides a mechanism to overcome the limitations of low charge carrier mobility often seen in organic materials, which is typically hindered by molecular packing and grain boundaries. researchgate.net Materials with liquid crystalline phases can form well-ordered polycrystalline thin films, a crucial factor for efficient charge transport. pkusz.edu.cnresearchgate.net

For C12-Ph-CHR, thermal annealing of the thin film at its liquid crystal phase temperature (specifically, Tsub = 90 °C) dramatically improves device performance. pkusz.edu.cn This process facilitates the formation of highly ordered, less defective polycrystalline films. pkusz.edu.cn The introduction of a dodecylphenyl group induces a highly ordered smectic phase, which is critical for achieving high mobility. researchgate.net This demonstrates that designing molecules to possess specific mesoscopic order is a viable strategy for developing high-performance organic semiconductors. researchgate.net

The molecular structure of the semiconductor is a key determinant of its charge transport properties and, consequently, the performance of the OTFT device. researchgate.netresearchgate.net The design of the phenylchrysene derivatives Ph-CHR and C12-Ph-CHR was based on the isoelectronic nature of the chrysene and BTBT cores. pkusz.edu.cn

The introduction of aromatic substituents like phenyl groups directly influences the structure-property relationship. researchgate.net In Ph-CHR, the phenyl group contributes to a molecular structure that yields higher mobility compared to the analogous Ph-BTBT. pkusz.edu.cn The further addition of a long alkyl chain in C12-Ph-CHR serves a dual purpose: it induces the beneficial liquid crystalline phases and enhances molecular packing, leading to strong π-π stacking interactions. mdpi.com This modification results in a significant leap in charge carrier mobility, as evidenced by the performance of C12-Ph-CHR, which reached up to 3.07 cm² V⁻¹s⁻¹. researchgate.netrsc.org The planar chrysene core provides the foundation for intermolecular interactions, while the asymmetric addition of functional groups can be used to improve properties like solubility and molecular packing. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Chrysene's wide energy band gap makes it an ideal core for developing materials that emit light in the blue region of the spectrum, an area of significant research interest for full-color displays and lighting. researchgate.netresearcher.life By attaching various functional side groups, researchers can create chrysene derivatives with high color purity, excellent thermal stability, and high quantum efficiency for use in OLEDs. mdpi.comnih.gov

Chrysene derivatives have been successfully synthesized and employed as highly efficient deep-blue emitters in OLEDs. researcher.lifemdpi.com One approach involves incorporating styrene (B11656) into a chrysene core to create materials like 6-(3-vinylphenyl)chrysene (St-C), which can be polymerized to form Poly St-C. This polymer exhibited a deep-blue emission at a wavelength of 395 nm in a solution state. researcher.lifeinformahealthcare.com

Another successful strategy is the design of asymmetric molecules to prevent intermolecular packing and excimer formation, which can otherwise lead to undesirable shifts in emission color. mdpi.com For instance, two blue-emitting materials, 4-(12-([1,1':3',1″-terphenyl]-5'-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) and 6-([1,1':3',1″-terphenyl]-5'-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP), were developed using a chrysene core with bulky side groups like terphenyl (TP), triphenylamine (B166846) (TPA), and tetraphenylethylene (B103901) (TPE). mdpi.comnih.gov

The TPA-C-TP material showed an excellent photoluminescence quantum yield (PLQY) of 86% in the film state and, when used as the emitting layer in a non-doped device, achieved an external quantum efficiency (EQE) of 4.13% with deep-blue Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.07). mdpi.comnih.gov The TPE-C-TP derivative exhibited aggregation-induced emission, with its PLQY increasing from 0.1% in solution to 78% in the film state. mdpi.comnih.gov These materials also demonstrated high thermal stability, with decomposition temperatures exceeding 460 °C. mdpi.comnih.gov

Table 2: Electroluminescence Performance of Chrysene-Based Blue Emitters in OLEDs Data sourced from recent studies on non-doped devices. mdpi.comnih.gov

| Compound | Max. Emission (Film, nm) | PLQY (Film) | EQE (%) | CIE (x, y) |

| TPA-C-TP | 444 | 86% | 4.13 | (0.15, 0.07) |

| TPE-C-TP | 471 | 78% | N/A | N/A |

In addition to serving as emitters, chrysene derivatives are being developed as host materials, particularly for solution-processed OLEDs which offer potential for low-cost, large-area fabrication. researcher.lifenih.gov In a phosphorescent OLED (PHOLED), the host material plays a critical role in dispersing the dopant emitter, transporting charge carriers, and confining excitons to the emitting layer.

Researchers have synthesized a blue host polymer, Poly 6-(3-vinylphenyl)chrysene (Poly St-C), by incorporating a chrysene moiety. researcher.lifeinformahealthcare.com The development of such polymeric hosts is advantageous as they can offer superior film-forming properties and the ability to uniformly disperse dopants compared to small-molecule hosts. researchgate.net The use of a chrysene-based polymer as a host material in a solution-processed device combines the desirable wide bandgap of the chrysene core with the processing advantages of a polymer, paving the way for more efficient and easily fabricated blue OLEDs. researcher.lifeinformahealthcare.com

Dopant Strategies for Electroluminescent Performance Optimization

In the fabrication of Organic Light-Emitting Diodes (OLEDs), a common strategy to enhance electroluminescent (EL) performance is the host-dopant system. In this architecture, a small amount of an emissive dopant material is dispersed within a host material matrix in the emitting layer (EML). This approach can improve device efficiency, tune emission color, and increase operational stability by preventing self-quenching of the emitter molecules. Chrysene derivatives have been explored as effective dopants, particularly for achieving deep-blue emission, which remains a significant challenge in OLED technology.

The concentration of the dopant is a critical parameter that must be precisely optimized. For instance, in devices using chrysene-based fluorophores, varying the doping concentration can significantly impact the External Quantum Efficiency (EQE) and color purity. Studies on devices with a CBP host doped with a distyrylarylene-based chrysene derivative (DPASP) showed that the dopant is responsible for triplet-triplet annihilation (TTA), a process that allows for the harvesting of non-emissive triplet excitons to generate delayed fluorescence. researchgate.net The highest efficiencies in such systems are often achieved at very low doping concentrations, typically between 1-5 wt%. researchgate.netspie.org For example, an OLED using a chrysene derivative emitter (3H) doped in a 9,10-di-(2-naphthyl)anthracene (ADN) host achieved a maximum EQE of 3.4% at a 2% doping concentration. researchgate.net

The selection of the host material is equally crucial, as its energy levels must facilitate efficient energy transfer to the dopant. The host should possess a higher triplet energy level than the dopant to ensure that excitons are effectively confined on the dopant molecules. Materials like 1,3-Bis(N-carbazolyl)benzene (CBP) are commonly used as hosts for blue-emitting dopants due to their wide energy gap and high triplet energy. researchgate.net The performance of an OLED device employing 6,12-bis[4-(N,N-diphenylamino)-phenyl]chrysene (TPA-C-TPA) as a dopant demonstrated deep-blue emission, highlighting the potential of 3-phenylchrysene analogues in high-performance displays. informahealthcare.com

Below is a table summarizing the performance of OLEDs employing chrysene derivatives as dopants.

| Dopant/Host System | Doping Conc. (wt%) | Max. EQE (%) | C.I.E. (x, y) | Emission Peak (nm) | Turn-on Voltage (V) |

| 3H / ADN researchgate.net | 2% | 3.4% | N/A | 476 | 3.3 |

| CCsCN (non-doped) researchgate.net | 100% | 3.33% | (0.15, 0.08) | N/A | 3.0 |

| DPASP / CBP researchgate.net | 0-5% | 12.0% | N/A | N/A | N/A |

This table is interactive. Click on the headers to sort the data.

Design Principles for Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables OLEDs to harvest both singlet (25%) and triplet (75%) excitons generated under electrical excitation, potentially achieving an internal quantum efficiency (IQE) of 100% without using heavy metals like iridium or platinum. spie.orgwikipedia.org The core principle of TADF relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). wikipedia.orgresearchgate.net

For RISC to be efficient, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be very small, typically less than 0.1 eV, allowing thermal energy at room temperature to facilitate the transition. spie.org The primary design strategy for creating molecules with a small ΔEST involves spatially separating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This is often achieved in donor-acceptor (D-A) type molecules, where the HOMO is localized on the electron-donating moiety and the LUMO on the electron-accepting moiety. rsc.org

Chrysene, as a large, rigid polycyclic aromatic hydrocarbon, can serve as a core component in the design of TADF emitters. Its structure can be functionalized with donor and acceptor groups to induce the necessary spatial separation of the frontier orbitals. Recent advancements have focused on multi-resonance (MR-TADF) effects, where boron and nitrogen atoms are incorporated into a polycyclic aromatic framework. pku.edu.cnrsc.orgresearchgate.net This design strategy leads to significant localization of HOMO and LUMO, resulting not only in a small ΔEST but also in very narrow emission spectra, which is highly desirable for high-resolution displays. spie.org

Key design principles for chrysene-based TADF emitters include:

Donor-Acceptor Architecture: Attaching strong electron-donating groups (like carbazole (B46965) or diphenylamine (B1679370) derivatives) and electron-accepting groups to the chrysene scaffold to create a D-A or D-A-D structure. rsc.org

Steric Hindrance: Introducing bulky substituents to create a twisted angle between the donor and acceptor units. This reduces the overlap between HOMO and LUMO, thus decreasing ΔEST.

Multi-Resonance Effect: Incorporating the chrysene unit into a larger, rigid framework containing atoms like boron and nitrogen to create highly localized frontier orbitals, leading to narrow-band emission and high photoluminescence quantum yields (PLQY). rsc.org

While TADF materials are primarily used as emitters, they can also serve as hosts for traditional phosphorescent dopants. In such a system, the TADF host can harvest triplet excitons and efficiently transfer their energy to the phosphorescent guest via Förster resonance energy transfer (FRET) from its singlet state, which is populated via RISC. This approach can lead to OLEDs with both high efficiency and long operational lifetimes. spie.org

Organic Photovoltaic Cells (OPVs) and Photodetectors (OPDs)

Active Layer Design and Performance Metrics

The active layer is the heart of an organic photovoltaic (OPV) cell or an organic photodetector (OPD), where photons are absorbed and converted into electrical charges. The most common and successful active layer structure is the bulk heterojunction (BHJ), which consists of an interpenetrating network of electron-donating and electron-accepting materials. ossila.comresearchgate.net This structure provides a large interfacial area for efficient exciton (B1674681) dissociation, where the photogenerated electron-hole pair is separated into free charge carriers. ossila.com

The performance of these devices is quantified by several key metrics:

For OPVs: The primary metric is the Power Conversion Efficiency (PCE), which is the ratio of electrical power output to the incident light power. PCE is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). researchgate.net

For OPDs: Key metrics include Responsivity (R), which is the ratio of output photocurrent to incident optical power, and Specific Detectivity (D*), which measures the ability to detect weak signals. A low dark current density (Jd) is crucial for achieving high detectivity. researchgate.netrsc.org

A promising strategy for optimizing the active layer is the ternary blend approach, where a third component is added to the standard binary donor-acceptor blend. ossila.commdpi.com This third component can serve several functions: improving light absorption to increase Jsc, optimizing the energy level cascade for better charge extraction, or refining the blend morphology for more efficient charge transport. ossila.comossila.com

Chrysene and its derivatives, with their inherent stability and tunable electronic properties through chemical modification, are potential candidates for use in active layers. aip.org While less common than other material classes, their rigid structure can promote favorable morphology and charge transport. The performance of OPVs and OPDs is highly dependent on the morphology of the BHJ, which needs to have domain sizes of around 10-20 nm for optimal exciton diffusion and dissociation. mdpi.com

The table below shows typical performance metrics for high-performance non-chrysene-based organic photodetectors, illustrating the state-of-the-art targets for these devices.

| Device Active Layer | Wavelength (nm) | Responsivity (A/W) | Detectivity (Jones) | Dark Current (nA/cm²) |

| Ternary Blend OPD mdpi.com | 860 | 0.59 | 1.10 x 10¹³ | 3.27 |

| Thick-film OPD rsc.org | 760 | 0.40 | 4.00 x 10¹³ | 0.33 |

| Asymmetric NFA OPD nih.gov | 950 | N/A | 1.98 x 10¹³ | N/A |

| Ternary OPD rsc.org | 1060 | N/A | 8.20 x 10¹² | N/A |

This table is interactive. Click on the headers to sort the data.

Optimization of Green Solvent Processing for Device Fabrication

The large-scale commercialization of organic electronics is partly hindered by the reliance on hazardous chlorinated and aromatic solvents like chloroform (B151607), chlorobenzene, and dichlorobenzene for device fabrication. These solvents pose significant environmental and health risks. Consequently, a major research focus is the transition to "green" solvents—environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), o-xylene, or even water-based systems. nih.govd-nb.inforesearchgate.net

A critical challenge in replacing conventional solvents is to achieve comparable or superior device performance. The choice of solvent profoundly influences the morphology of the active layer, as it dictates the solubility of the components and the kinetics of film formation during coating and drying. nih.gov An improperly formed morphology can lead to large, isolated domains, poor charge transport, and a significant drop in device efficiency.

Research has shown that high-efficiency organic solar cells can be fabricated using green solvents without compromising performance. For example, studies on molecular solar cells demonstrated that switching the processing solvent from chloroform to 2-MeTHF had no negative impact on the morphology or charge-transport properties of the active layer, resulting in devices with over 5% PCE. nih.gov This was achieved by ensuring the green solvent could replicate the nanoscale phase separation crucial for efficient device operation. Key strategies in green solvent processing include:

Solvent Selection: Choosing green solvents with appropriate boiling points, surface tensions, and solubility parameters for the specific organic semiconductors.

Additive Engineering: Using small amounts of additives to control crystallization and phase separation.

Molecular Design: Synthesizing new donor and acceptor materials, potentially based on frameworks like this compound, that are specifically designed for high solubility and optimal film formation in green solvents. rsc.org

The table below lists some common hazardous solvents and their greener alternatives being explored for organic electronic device fabrication.

| Hazardous Solvent | Green Alternative(s) | Key Properties/Considerations |

| Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, suitable for high-efficiency OPVs. nih.gov |

| Chlorobenzene | o-Xylene, Toluene | Non-halogenated, widely used for polymer solar cells. rsc.org |

| Dichlorobenzene | Anisole, Dibutyl ether | Higher boiling points for processing control. researchgate.net |

| N,N-Dimethylformamide (DMF) | Triethyl phosphate (B84403) (TEP), Water | Used for perovskite and some organic material processing. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Advanced Materials Design for Environmental Robustness in Organic Electronics

Strategies for Enhanced Operational Stability

The operational lifetime of organic electronic devices is a critical factor for their practical application and commercial viability. Degradation can occur through various mechanisms, including photochemical reactions, thermal decomposition, and morphological changes in the active layers. arxiv.org Therefore, designing organic materials with intrinsic stability is paramount.

Strategies for enhancing operational stability focus on both the material's molecular structure and the device architecture. For materials like this compound and its derivatives, their inherent structural features can be leveraged and enhanced to improve robustness.

Degradation Pathways and Environmental Interactions of Chrysene Frameworks

Microbial Degradation Mechanisms of Polycyclic Aromatic Hydrocarbons

The microbial degradation of PAHs is a complex process initiated by enzymatic attacks that introduce oxygen atoms into the stable aromatic ring structure, thereby increasing its reactivity and water solubility. frontiersin.org This initial step is the rate-limiting factor in the degradation of high molecular weight PAHs. frontiersin.org A wide array of bacteria, fungi, and algae have demonstrated the ability to degrade PAHs, with bacteria and fungi being the most extensively studied. frontiersin.orgnih.gov

The primary enzymatic mechanisms involved are:

Dioxygenases: In bacteria, the initial attack on the PAH molecule is typically carried out by multi-component enzyme systems known as dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable intermediate called a cis-dihydrodiol. frontiersin.orgnih.gov

Monooxygenases (Cytochrome P450): Fungi, on the other hand, often utilize cytochrome P450 monooxygenases. These enzymes introduce a single oxygen atom into the PAH ring, forming an epoxide. This epoxide is then enzymatically hydrated to a trans-dihydrodiol. nih.gov

Following the initial hydroxylation, the dihydrodiols undergo further enzymatic reactions, including dehydrogenation to form dihydroxylated intermediates like catechols. oup.comnih.gov These catechols are central intermediates in many aromatic degradation pathways. researchgate.net The aromatic ring is then cleaved by other dioxygenases through either ortho- or meta-cleavage pathways, breaking the stable ring structure. oup.comresearchgate.net The resulting aliphatic products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they can be completely mineralized to carbon dioxide and water, providing energy and carbon for the microorganism. frontiersin.orgoup.com

Microbial populations often work in consortia to achieve the complete degradation of complex PAHs. frontiersin.orgpjoes.com Collective metabolism allows for a more efficient breakdown, as intermediate products from one microorganism can serve as substrates for others. pjoes.com

Postulated Intermediates in Chrysene (B1668918) Biodegradation

The biodegradation of chrysene, a four-ring PAH, proceeds through a series of metabolic intermediates as the complex structure is progressively broken down. The specific pathway can vary depending on the microbial species involved. However, research has identified several key intermediates that suggest common degradation routes.

For instance, studies on bacterial consortia and individual fungal and bacterial strains have proposed pathways involving initial oxidation at different positions on the chrysene molecule. nih.govnih.govoup.comnih.gov One proposed pathway for chrysene degradation by a bacterial consortium involves its breakdown via the phthalic acid pathway. nih.gov Fungal degradation, as seen with species like Polyporus and Armillaria, often proceeds through the formation of chrysenequinone. nih.govresearchgate.net

Based on various studies, the degradation of chrysene is believed to proceed through intermediates that are subsequently funneled into common aromatic degradation pathways, ultimately leading to central metabolites like catechol. nih.govoup.comnih.gov The terminal aromatic intermediate, catechol, is then cleaved and enters the TCA cycle for complete mineralization. oup.com

Below is a table of postulated intermediates identified in the biodegradation of chrysene by various microorganisms.

| Microorganism/Consortium | Postulated Intermediates | Reference |

| Pseudoxanthomonas sp. PNK-04 | Hydroxyphenanthroic acid, 1-hydroxy-2-naphthoic acid, Salicylic acid, Catechol | oup.com |

| Fusarium sp. F092 | Chrysene 1,2-oxide, Chrysene trans-1,2-dihydrodiol, 1-hydroxy-2-naphthoic acid, Catechol | nih.gov |

| Armillaria sp. F022 | Chrysenequinone, 2-((1E,3E)-4-carboxy-3-hydroxybuta-1,3-dien-1-yl)-1-naphthoic acid, 1-hydroxy-2-naphthoic acid, Gentisic acid | researchgate.net |

| Polyporus sp. S133 | Chrysenequinone, 1-hydroxy-2-naphthoic acid, Phthalic acid, Salicylic acid, Protocatechuic acid, Gentisic acid, Catechol | nih.govresearchgate.netpsu.edu |

| Bacterial Consortium ASDC | Phthalic acid derivatives | nih.govresearchgate.net |

| Bacillus halotolerans | Diisooctyl phthalate, Catechol and Phthalic acid derivatives | iwaponline.com |

Factors Influencing Degradation Efficiency

The efficiency of microbial degradation of chrysene and other PAHs is not solely dependent on the metabolic potential of the microorganisms but is also significantly influenced by a variety of environmental and physicochemical factors. ijpab.comfrontiersin.orgnih.gov Optimizing these factors is crucial for the successful application of bioremediation technologies. nih.govfrontiersin.org

Key influencing factors include:

pH: Microbial growth and enzymatic activity are highly pH-dependent. Most chrysene-degrading bacteria exhibit optimal activity around a neutral pH of 7.0. nih.govfrontiersin.org For example, a bacterial consortium showed maximum chrysene degradation at pH 7, with efficiency dropping sharply at more acidic or alkaline conditions. nih.gov

Temperature: Temperature affects the metabolic rates of microorganisms and the physical properties of the pollutant. Efficient chrysene degradation by a bacterial consortium was observed between 30°C and 37°C, with a significant decrease in degradation rates at higher temperatures like 45°C. nih.govfrontiersin.org

Oxygen Availability: The initial steps in the aerobic degradation of PAHs require molecular oxygen. ijpab.com Therefore, aeration is a critical factor. Studies have shown that agitated or aerated cultures lead to significantly higher degradation rates compared to stationary cultures. nih.govnih.govugm.ac.id For instance, the degradation of chrysene by Armillaria sp. F022 increased from 41% in stationary culture to 77% in agitated culture. ugm.ac.id

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. ijpab.com The addition of these nutrients can stimulate the degradation of PAHs. pjoes.com However, the presence of easily metabolizable organic carbon sources, such as glucose or peptone, can sometimes inhibit chrysene degradation due to preferential utilization by the microorganisms. nih.gov

Bioavailability and Surfactants: Chrysene has very low water solubility, which limits its availability to microorganisms. nih.govfrontiersin.org Surfactants can increase the solubility and desorption of PAHs from soil particles, potentially enhancing their bioavailability. However, the effect of surfactants can be complex; some may be toxic to the degrading microorganisms or be preferentially used as a carbon source. nih.gov For example, while SDS initially enhanced chrysene degradation by a bacterial consortium, it later showed an inhibitory effect. nih.govresearchgate.net In contrast, Tween 80 was found to significantly enhance chrysene degradation by the fungus Polyporus sp. S133. researchgate.netpsu.edu

Presence of Other Pollutants: In contaminated sites, PAHs often exist as part of a complex mixture. The presence of other PAHs or heavy metals can affect chrysene degradation. nih.govresearchgate.net Some studies show that chrysene degradation by a consortium was unaffected by other PAHs, while the presence of heavy metals like mercury can be inhibitory even at low concentrations. nih.govresearchgate.net

Microbial Community: The composition and structure of the microbial community are key factors. mdpi.com Mixed microbial consortia are often more effective at degrading complex pollutants than pure cultures because of their collective metabolic capabilities. frontiersin.orgpjoes.com

The table below summarizes the impact of various factors on the degradation of chrysene as reported in different studies.

| Factor | Condition | Organism/Consortium | Observed Effect on Chrysene Degradation | Reference |

| pH | pH 7.0 | Bacterial Consortium ASDC | Optimal degradation (90%) | nih.gov |

| pH 9.0 | Bacterial Consortium ASDC | Decreased efficiency (3.6-fold decrease) | nih.gov | |

| pH 6.0 | Bacillus halotolerans | Optimal degradation (90%) | iwaponline.com | |

| Temperature | 37°C | Bacterial Consortium ASDC | Optimal degradation (complete) | nih.govfrontiersin.org |

| 45°C | Bacterial Consortium ASDC | Sharply decreased efficiency (2.6-fold decrease) | nih.govfrontiersin.org | |

| Agitation | 120 rpm | Polyporus sp. S133 | Enhanced degradation (65% vs 24% in non-agitated) | nih.gov |

| 120 rpm | Armillaria sp. F022 | Enhanced degradation (77% vs 41% in stationary) | ugm.ac.id | |

| Co-substrates | Peptone, Yeast Extract, Glucose | Bacterial Consortium ASDC | Inhibitory effect | nih.gov |

| Sodium Succinate, Ammonium Nitrate | Bacterial Consortium ASDC | Initial enhancement, followed by inhibition | nih.govresearchgate.net | |

| Surfactants | Tween 80 (0.5%) | Polyporus sp. S133 | Enhanced degradation (86% vs 30% without surfactant) | researchgate.netpsu.edu |

| SDS | Bacterial Consortium ASDC | Initial enhancement, followed by inhibition | nih.govresearchgate.net | |

| Heavy Metals | Mercury (1 mM) | Bacterial Consortium ASDC | Inhibitory effect | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Phenyl Substituent Effects on Electronic Properties

The electronic properties of chrysene (B1668918) derivatives are highly sensitive to the nature and position of substituents. The introduction of a phenyl group at the 3-position is expected to significantly modulate the electronic landscape of the chrysene core.

Future research will likely focus on a systematic investigation of how different substituents on the phenyl ring of 3-Phenylchrysene influence its electronic properties. For instance, introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) to the phenyl ring can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.orgnih.gov This ability to engineer the band gap is crucial for designing materials with specific absorption and emission characteristics for applications in organic electronics. nih.gov

Studies on other substituted chrysenes have shown that the position of the substituent significantly impacts the electronic properties. For example, substitution at the 4,10-positions of chrysene results in a minimal bathochromic shift, while substitution at the C2- and C8-positions leads to a pronounced shift. rsc.org Similarly, the orientation of the phenyl group relative to the chrysene plane will affect the degree of π-conjugation, thereby influencing the HOMO-LUMO gap. beilstein-journals.org Computational studies, such as those employing density functional theory (DFT), will be instrumental in predicting these effects and guiding synthetic efforts. beilstein-journals.orgnih.gov

Table 1: Predicted Effects of Phenyl Substituents on the Electronic Properties of this compound

| Substituent on Phenyl Ring | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Expected Change in Band Gap |

| Electron-Donating (e.g., -OCH3) | Increase | Minimal Change | Decrease |

| Electron-Withdrawing (e.g., -NO2) | Minimal Change | Decrease | Decrease |

| Sterically Bulky (e.g., -tBu) | Dependent on Torsional Angle | Dependent on Torsional Angle | May Increase due to Reduced Conjugation |

Advanced Synthetic Methodologies for Site-Specific Functionalization

The precise and efficient synthesis of this compound and its derivatives is paramount for exploring their potential. While methods for synthesizing substituted chrysenes exist, developing more advanced and versatile synthetic strategies remains a key research area. acs.orgnih.gov

One promising approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, to introduce the phenyl group at the 3-position of a pre-functionalized chrysene core. mdpi.compkusz.edu.cn The development of one-pot multi-annulation sequences catalyzed by a single palladium catalyst also presents an efficient route to functionalized dibenzo[g,p]chrysenes. rsc.org

Furthermore, the Bull–Hutchings–Quayle (BHQ) benzannulation reaction offers a regiocontrolled method for synthesizing functionalized chrysenes that are not easily accessible through other means. nih.gov Future research will likely focus on refining these methods to improve yields, reduce reaction steps, and increase the tolerance of various functional groups. The ability to introduce additional functionalities at specific sites on the chrysene core of this compound will enable the creation of complex molecules with tailored properties for advanced applications. nih.govlookchem.com

Integration of Machine Learning for De Novo Material Design

The vast chemical space of possible this compound derivatives makes traditional experimental screening a time-consuming and resource-intensive process. Machine learning (ML) is emerging as a powerful tool to accelerate the discovery and design of new organic materials. annualreviews.org

By training ML models on existing experimental and computational data, it is possible to predict the properties of novel this compound derivatives with reasonable accuracy. researchgate.netresearchgate.net For instance, ML models can be developed to predict the HOMO/LUMO levels, band gaps, and even charge carrier mobilities of virtual compounds. researchgate.netchemrxiv.org This allows for high-throughput virtual screening of large libraries of candidate molecules, identifying the most promising candidates for synthesis and experimental validation. cmu.edu

Furthermore, generative ML models can be employed for the de novo design of materials with desired target properties. mdpi.comacs.org These models can learn the underlying structure-property relationships from a given dataset and then generate novel molecular structures that are predicted to exhibit the desired characteristics. mdpi.com This inverse design approach has the potential to revolutionize the discovery of next-generation materials based on the this compound scaffold for various applications, including organic solar cells and light-emitting diodes. researchgate.netmdpi.com

Development of Next-Generation Organic Electronic Devices

The tunable electronic properties and potential for high charge carrier mobility make this compound and its derivatives promising candidates for a variety of organic electronic devices. researchgate.netrsc.orgoes-net.de

Organic Light-Emitting Diodes (OLEDs): Chrysene derivatives have been investigated as blue-emitting materials in OLEDs. mdpi.comresearcher.lifemdpi.com By carefully tuning the substituents on the phenyl ring of this compound, it may be possible to achieve highly efficient and stable deep-blue emitters, which are crucial for display and lighting applications. mdpi.comspiedigitallibrary.orgrsc.org The introduction of bulky side groups can prevent intermolecular packing, leading to improved photoluminescence quantum yields in the solid state. mdpi.com

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the chrysene core is conducive to ordered molecular packing, which is essential for efficient charge transport in OFETs. researchgate.netrsc.org Research on 2-phenylchrysene has shown that it can exhibit higher charge carrier mobility than some benchmark materials. researchgate.netrsc.org It is anticipated that this compound derivatives could also function as high-performance semiconductors in OFETs.

Organic Solar Cells (OSCs): Polycyclic aromatic hydrocarbons are being explored as building blocks for organic solar cells. dntb.gov.ua The ability to tune the HOMO and LUMO energy levels of this compound through phenyl ring functionalization makes it an attractive candidate for use as either a donor or an acceptor material in OSCs. ucl.ac.uk

Table 2: Potential Applications of this compound Derivatives in Organic Electronics

| Device | Potential Role of this compound Derivative | Key Property to Optimize |

| OLED | Emitter, Host | High Photoluminescence Quantum Yield, Color Purity |

| OFET | Active Channel Material | High Charge Carrier Mobility, High On/Off Ratio |

| OSC | Donor, Acceptor | Appropriate HOMO/LUMO Energy Levels, Broad Absorption |

Investigation of this compound in Other Emerging Technologies

Beyond organic electronics, the unique properties of this compound could be harnessed in other emerging technological areas.

Sensors: The fluorescence of PAHs can be sensitive to their local environment. This property could be exploited to develop fluorescent chemosensors based on this compound for the detection of specific analytes.

Molecular Switches: Photochromic molecules, which can reversibly switch between two isomers with different absorption spectra upon light irradiation, are of interest for optical data storage and molecular machines. It may be possible to design this compound derivatives that exhibit photochromic behavior.

Biomedical Applications: While the parent compound chrysene is a known polycyclic aromatic hydrocarbon with associated toxicological concerns, functionalization can alter the biological properties of molecules. researchgate.net Research into the interaction of chrysene with DNA suggests potential for applications in this area, though this would require extensive investigation into the biocompatibility and safety of any new derivatives. spectroscopyonline.com

The exploration of this compound and its derivatives is still in its early stages, but the potential for creating novel materials with tailored properties is vast. Continued research into their synthesis, electronic properties, and device applications, aided by the power of computational modeling and machine learning, is expected to unlock a wide range of exciting technological advancements.

Q & A

Q. How can researchers design collaborative studies to explore this compound’s role in organic electronics?

- Interdisciplinary Framework :

Materials Science : Partner with device engineers to test charge transport in thin-film transistors.

Theoretical Chemistry : Integrate molecular dynamics simulations to predict thin-film morphology.

Data Sharing : Use platforms like Zenodo for open-access datasets and protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.